

PF-4800567 hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125

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Application Notes and Protocols for PF-4800567 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of **PF-4800567 hydrochloride**, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε).^{[1][2][3]} Included are detailed solubility data in various solvents, protocols for solubility determination and stock solution preparation, and diagrams illustrating its mechanism of action within the circadian rhythm signaling pathway.

Introduction

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε, with an IC₅₀ of 32 nM.^[4] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ (IC₅₀ = 711 nM). This selectivity makes PF-4800567 an invaluable chemical probe for dissecting the specific roles of CK1ε in cellular processes, most notably in the regulation of the circadian clock.^[5] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₁₈ ClN ₅ O ₂ · HCl
Molecular Weight	396.27 g/mol
Appearance	White to light yellow or beige crystalline solid[4]
Purity	≥98%
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.[6]

Solubility Data

The solubility of **PF-4800567 hydrochloride** varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), moderately soluble in Dimethylformamide (DMF), and has low solubility in ethanol and aqueous solutions.[2][6]

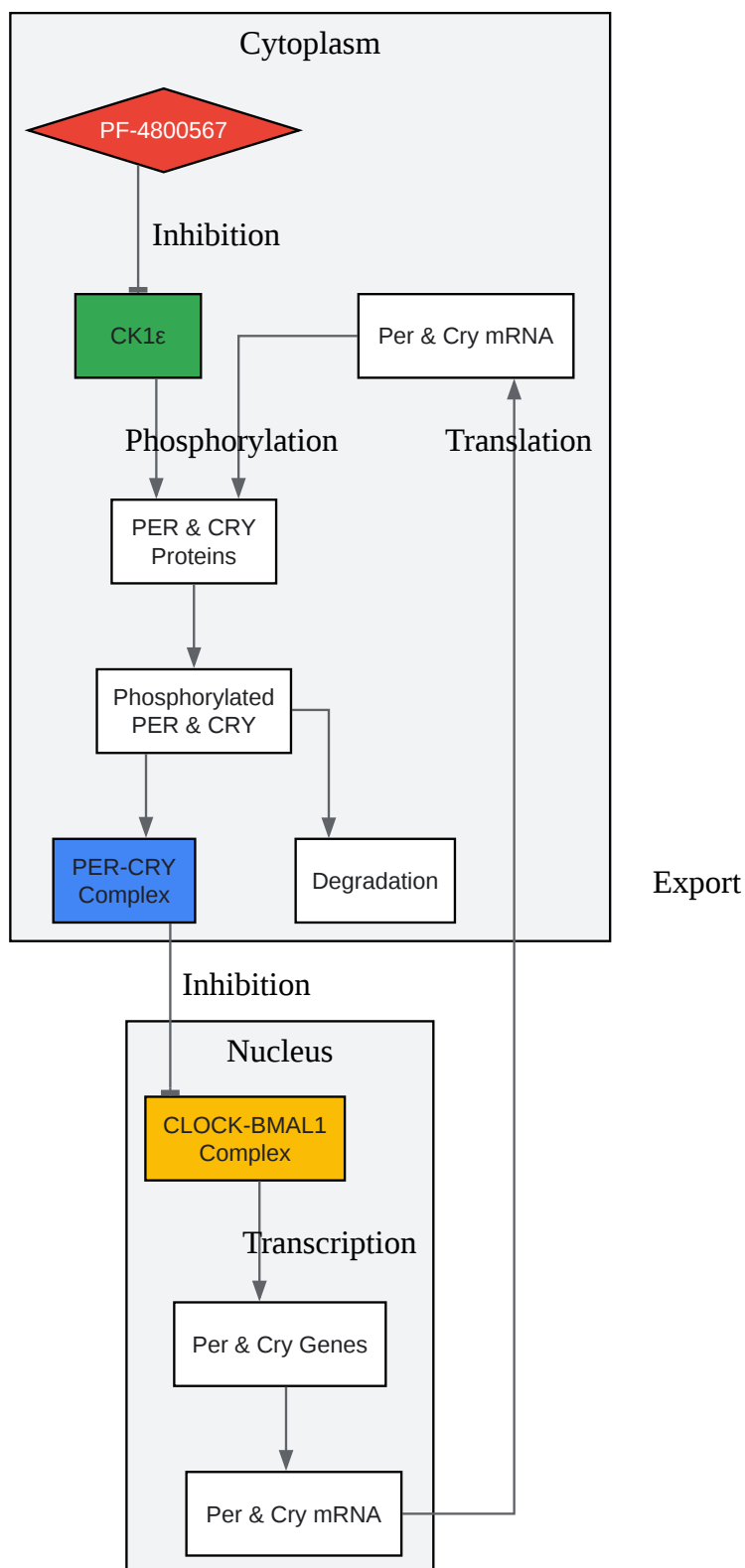
Table 1: Solubility of **PF-4800567 Hydrochloride** in Common Laboratory Solvents

Solvent	Reported Solubility (mg/mL)	Reported Solubility (mM)	Notes	Source
DMSO	10 - 120	27.8 - 333.5	Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility. Warming and ultrasonication can aid dissolution.	[2][6][7]
DMF	25	~69.5	-	[2][6]
Ethanol	1 - 5	~2.8 - 13.9	-	[2][6]
Water	Insoluble	Insoluble	Sparingly soluble in aqueous buffers.	[6][7]
DMF:PBS (pH 7.2) (1:1)	~0.5	~1.4	For aqueous experiments, first dissolve in DMF then dilute with buffer.	[2][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	≥ 6.95	A common vehicle for in vivo studies.	[4][8]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5	≥ 6.95	Alternative vehicle for in vivo studies.	[4]
10% DMSO, 90% Corn Oil	≥ 2.5	≥ 6.95	Alternative vehicle for in vivo	[4]

studies.

Signaling Pathway of PF-4800567 in Circadian Rhythm Regulation

PF-4800567 selectively inhibits CK1 ϵ , a key kinase in the negative feedback loop of the mammalian circadian clock. CK1 ϵ and CK1 δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, which leads to their degradation and nuclear entry, ultimately inhibiting their own transcription by the CLOCK-BMAL1 complex.^[5] By inhibiting CK1 ϵ , PF-4800567 can modulate this process.



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PF-4800567 inhibits CK1 ϵ in the circadian clock pathway.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Objective: To prepare a concentrated stock solution of **PF-4800567 hydrochloride** in DMSO for serial dilution in subsequent experiments.

Materials:

- **PF-4800567 hydrochloride** powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- Sonicator (water bath)
- Sterile, amber glass vial or polypropylene tube
- Calibrated analytical balance and weighing paper

Procedure:

- **Pre-weighing:** Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of **PF-4800567 hydrochloride** powder.
- **Solvent Addition:** Transfer the weighed powder into the sterile vial. Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 25.24 μ L of DMSO per 1 mg of compound, based on a MW of 396.27).
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- **Aid Dissolution (if necessary):** If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 50°C) can also be applied, but avoid overheating.^[7] Visually inspect for complete dissolution.

- Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C in solvent).^{[7][9]}

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

Objective: To determine the kinetic solubility of PF-4800567 in an aqueous buffer, which is crucial for designing cell-based assays and avoiding compound precipitation.

Materials:

- 100 mM **PF-4800567 hydrochloride** in DMSO (from Protocol 1)
- Aqueous buffer of choice (e.g., PBS, pH 7.2)
- 96-well clear-bottom microplate
- Microplate reader capable of measuring absorbance at ~620 nm
- Multichannel pipette

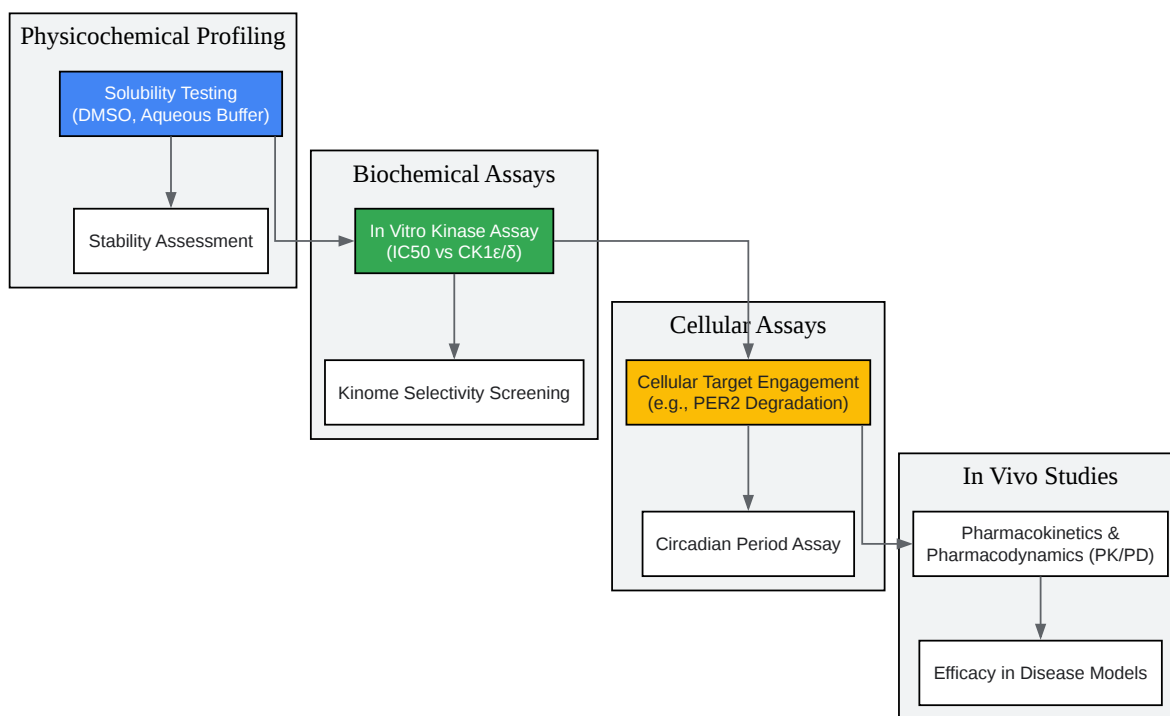
Procedure:

- Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 100 mM DMSO stock solution with DMSO.
- Dispense Buffer: Add 198 µL of the aqueous buffer to the wells of the clear-bottom 96-well plate.
- Compound Addition: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions into the corresponding wells containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
- Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation to equilibrate.

- **Measurement:** Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. The wavelength should be one where the compound itself does not absorb light.
- **Data Analysis:** The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control wells.

General Workflow for Kinase Inhibitor Characterization

The process of characterizing a selective kinase inhibitor like PF-4800567 involves a multi-step workflow, starting from basic physicochemical property assessment to detailed cellular and in vivo studies.



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A generalized workflow for characterizing a selective kinase inhibitor.

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